Clorhidrato de emetina

Descripción general

Descripción

El clorhidrato de emetina es la sal de this compound, un alcaloide derivado de la raíz de ipecacuana. Históricamente, se ha utilizado como agente antiprotozoario y para inducir el vómito. Es conocido por sus potentes propiedades eméticas, de ahí su nombre .

Aplicaciones Científicas De Investigación

El clorhidrato de emetina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El clorhidrato de emetina ejerce sus efectos principalmente inhibiendo la síntesis de proteínas. Se une a la subunidad 40S del ribosoma, evitando el paso de translocación en la elongación de proteínas . Esta inhibición interrumpe la producción de proteínas necesarias para la supervivencia y replicación celular. En el contexto de su actividad antiviral, la emetina interfiere con la replicación viral al inhibir la síntesis de proteínas virales .

Análisis Bioquímico

Biochemical Properties

Emetine hydrochloride inhibits protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit . This interaction blocks translocation, a crucial step in protein synthesis . This property allows emetine hydrochloride to be used in the study of protein degradation in cells .

Cellular Effects

Emetine hydrochloride has demonstrated potent anti-gastric cancer activity . It restrains the growth of gastric cancer cells mainly via proliferation inhibition and apoptosis induction . Emetine hydrochloride also has the ability to block gastric cancer cell migration and invasion . It has been found to be very sensitive to gastric cancer cell lines, with half inhibitory concentrations at the nanomolar level .

Molecular Mechanism

The molecular mechanisms of emetine hydrochloride involve blocking multiple signaling pathways . It has been found to inhibit Hippo/YAP and PI3K/AKT signaling cascades, which are not reported in other studies . These pathways play crucial roles in cell proliferation, survival, and differentiation.

Temporal Effects in Laboratory Settings

The anti-HCMV activity of emetine hydrochloride decreases significantly in low-density cells . This suggests a mechanism involving cell cycle regulation. Emetine hydrochloride’s inhibition of HCMV depends on ribosomal processing S14 (RPS14) binding to MDM2, leading to disruption of HCMV-induced MDM2-p53 and MDM2-IE2 interactions .

Dosage Effects in Animal Models

In animal models, emetine hydrochloride has shown potent antiviral activity against many viruses in the low-nM range . It has been used in the past in tens to hundreds of millions of people at a dose of 60 mg daily to treat amoebiasis . Based on viral inhibition data, a likely SARS-CoV2 antiviral dose of 1/10th the amoebiasis dose has been calculated, which should dramatically reduce the risk of any side effects .

Metabolic Pathways

Emetine hydrochloride acts through regulating multiple signaling pathways, including not only MAPKs and Wnt/β-catenin signaling axes, but also PI3K/AKT and Hippo/YAP signaling cascades that were not found in other tumor types .

Transport and Distribution

Emetine hydrochloride is transported and distributed within cells and tissues via its binding to the 40S ribosomal subunit . This binding allows it to inhibit translocation and thus block protein synthesis .

Subcellular Localization

Emetine hydrochloride is localized in the cytoplasm of cells where it binds to the 40S subunit of the ribosome . This binding inhibits translocation, a crucial step in protein synthesis, and can thus be used in the study of protein degradation in cells .

Métodos De Preparación

El clorhidrato de emetina se puede preparar mediante varios métodos:

Extracción de la raíz de Ipecacuana: El método tradicional consiste en extraer emetina de la raíz de ipecacuana.

Metilación de la Cefalina: La cefalina, otro alcaloide que se encuentra en la raíz de ipecacuana, se puede metilar para producir emetina.

Producción Sintética: El this compound también se puede sintetizar en el laboratorio.

Análisis De Reacciones Químicas

El clorhidrato de emetina experimenta diversas reacciones químicas:

Oxidación: La emetina se puede oxidar en condiciones específicas, aunque las condiciones detalladas de la reacción no están ampliamente documentadas.

Reducción: Las reacciones de reducción pueden modificar la estructura de la emetina, alterando potencialmente sus propiedades farmacológicas.

Sustitución: La emetina puede sufrir reacciones de sustitución, particularmente con sus grupos metoxi.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados.

Comparación Con Compuestos Similares

El clorhidrato de emetina es similar a varios otros compuestos:

Dehidroemtetina: Un agente antiprotozoario producido sintéticamente similar a la emetina pero con menos efectos secundarios.

Cefalina: Un análogo desmetil de la emetina que también se encuentra en la raíz de ipecacuana.

Criptopleurina y Tilocrebrina: Estos compuestos tienen mecanismos de acción similares a la emetina, particularmente en su capacidad de inhibir la síntesis de proteínas.

El this compound es único por sus potentes propiedades eméticas y su uso histórico como agente antiprotozoario. Su capacidad de inhibir la síntesis de proteínas lo convierte en una herramienta valiosa tanto en la investigación como en la medicina.

Propiedades

IUPAC Name |

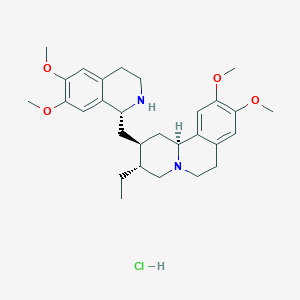

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4.ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H/t18-,21-,24+,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEYSSLYFJVUIS-MRFSYGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424947 | |

| Record name | Emetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316-42-7, 14198-59-5 | |

| Record name | Emetine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emetine monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Emetine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Emetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emetine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.